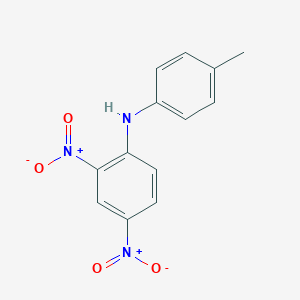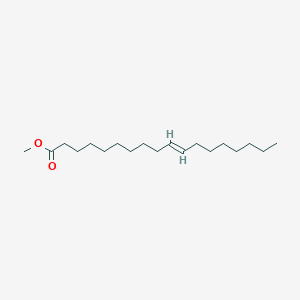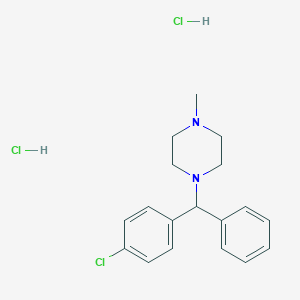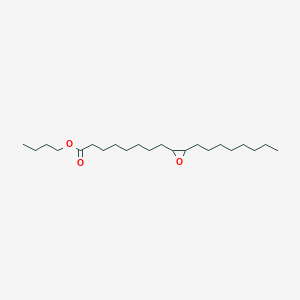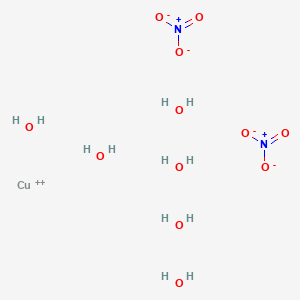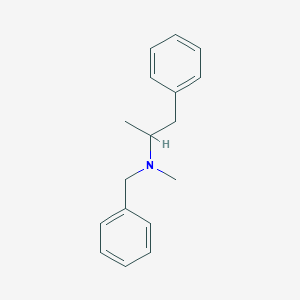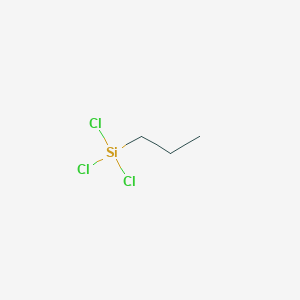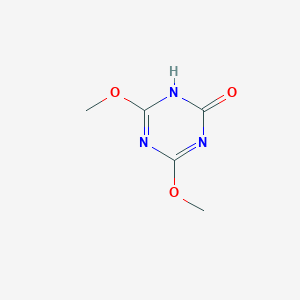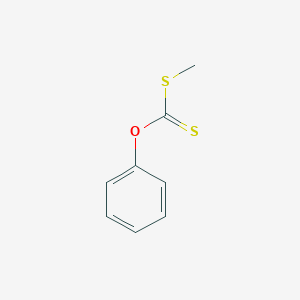
O-Phenyl methylsulfanylmethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Phenyl methylsulfanylmethanethioate, also known as PMST, is a chemical compound that has gained attention due to its potential application in scientific research. PMST belongs to the class of thiol reagents, which are widely used in various fields such as biochemistry, pharmacology, and organic synthesis.
作用机制
O-Phenyl methylsulfanylmethanethioate reacts with thiol groups in proteins and peptides through a nucleophilic substitution reaction, forming a covalent bond between the sulfur atom of O-Phenyl methylsulfanylmethanethioate and the sulfur atom of the thiol group. This reaction leads to the modification of the thiol group and can affect protein function and stability. The mechanism of action of O-Phenyl methylsulfanylmethanethioate is shown below:
生化和生理效应
O-Phenyl methylsulfanylmethanethioate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases and glutathione S-transferases. O-Phenyl methylsulfanylmethanethioate has also been shown to induce apoptosis in cancer cells by modulating the activity of various signaling pathways. In addition, O-Phenyl methylsulfanylmethanethioate has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
O-Phenyl methylsulfanylmethanethioate has several advantages for lab experiments. It is a highly selective reagent that can selectively modify thiol groups in proteins and peptides. It is also easy to use and readily available. However, O-Phenyl methylsulfanylmethanethioate has some limitations. It can be toxic to cells at high concentrations, and its effects on protein function and stability can be difficult to predict. In addition, O-Phenyl methylsulfanylmethanethioate may not be suitable for all types of proteins and peptides, and its use should be carefully evaluated on a case-by-case basis.
未来方向
There are several future directions for the use of O-Phenyl methylsulfanylmethanethioate in scientific research. One area of interest is the development of new methods for the selective modification of thiol groups in proteins and peptides. This could involve the development of new reagents or the optimization of existing reagents such as O-Phenyl methylsulfanylmethanethioate. Another area of interest is the application of O-Phenyl methylsulfanylmethanethioate in the identification of new drug targets. O-Phenyl methylsulfanylmethanethioate has been used to identify potential drug targets in various diseases, and further research in this area could lead to the development of new therapies. Finally, the use of O-Phenyl methylsulfanylmethanethioate in the study of protein-protein interactions and signaling pathways is an area of active research, and further studies in this area could lead to a better understanding of protein function and disease mechanisms.
Conclusion
O-Phenyl methylsulfanylmethanethioate is a chemical compound that has gained attention due to its potential application in scientific research. O-Phenyl methylsulfanylmethanethioate is a highly selective reagent that can selectively modify thiol groups in proteins and peptides, and it has been used to study the structure and function of various proteins, identify potential drug targets, and study protein-protein interactions and signaling pathways. O-Phenyl methylsulfanylmethanethioate has several advantages for lab experiments, but its effects on protein function and stability can be difficult to predict. Future research in the development of new methods for the selective modification of thiol groups in proteins and peptides, the identification of new drug targets, and the study of protein-protein interactions and signaling pathways could lead to new therapies and a better understanding of disease mechanisms.
合成方法
O-Phenyl methylsulfanylmethanethioate can be synthesized by the reaction of phenylmethylsulfonyl chloride with sodium hydrosulfide in the presence of a catalyst such as copper(I) iodide. The reaction yields O-Phenyl methylsulfanylmethanethioate as a white crystalline solid with a melting point of 98-100°C. The chemical structure of O-Phenyl methylsulfanylmethanethioate is shown below:
科学研究应用
O-Phenyl methylsulfanylmethanethioate has been widely used in scientific research due to its ability to selectively modify thiol groups in proteins and peptides. Thiol groups play a crucial role in protein function and structure, and their modification can lead to changes in protein activity and stability. O-Phenyl methylsulfanylmethanethioate has been used to study the structure and function of various proteins, including enzymes, antibodies, and receptors. O-Phenyl methylsulfanylmethanethioate has also been used as a tool to study protein-protein interactions and to identify potential drug targets.
属性
CAS 编号 |
13509-30-3 |
|---|---|
产品名称 |
O-Phenyl methylsulfanylmethanethioate |
分子式 |
C8H8OS2 |
分子量 |
184.3 g/mol |
IUPAC 名称 |
O-phenyl methylsulfanylmethanethioate |
InChI |
InChI=1S/C8H8OS2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI 键 |
XMNKYGGITFGCFE-UHFFFAOYSA-N |
SMILES |
CSC(=S)OC1=CC=CC=C1 |
规范 SMILES |
CSC(=S)OC1=CC=CC=C1 |
同义词 |
Dithiocarbonic acid O-phenyl S-methyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)
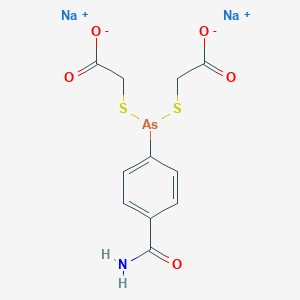
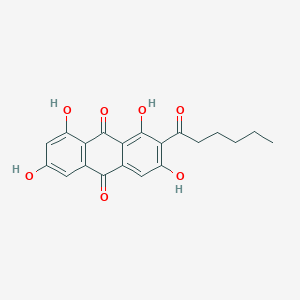

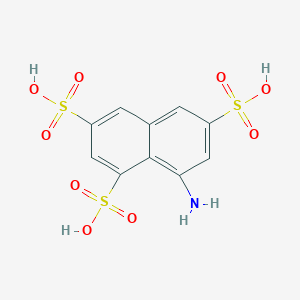
![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)
